![molecular formula C13H16O4 B1228632 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid](/img/structure/B1228632.png)
5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid
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Overview
Description
5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid is a 1-benzopyran.
Scientific Research Applications
Synthesis Techniques
The compound has been synthesized through various methods. A notable synthesis approach is the preparation of 5-methoxy-2,2-dimethyl-2H-1-benzopyran-6-propanoic acid methyl ester, achieved in approximately 20% overall yield from 2,4-dihydroxybenzaldehyde. This involves chromenylation and demethoxycarbonylation-alkylation processes (Henry & Jacobs, 2001).
Cytotoxic Activity
The compound and its analogues have been studied for their cytotoxic activities. For instance, benzo[c]pyrano[3,2-h]acridin-7-one derivatives displayed cytotoxic activities similar to acronycine, a known antitumor agent, when tested against murine leukemia cells (Bongui et al., 2005).
Metabolite Identification
In the context of fungal metabolites, compounds resembling the structure of 5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid have been identified in species like Penicillium citrinum and Penicillium steckii (Malmstrøm et al., 2000).
Biotransformation Studies
The biotransformation of related compounds by microbial cultures, such as Beauveria sulfurescens, has been explored to investigate their pharmacological and toxicological properties (Hsu et al., 2007).
Structural Analysis
Research has also focused on the structural and spectral assignment of related benzopyrancarboxylic acids, providing insights into their molecular configuration and potential applications (Burke et al., 2003).
Application in Natural Product Synthesis
The compound and its derivatives have been utilized in the synthesis of natural products like Lespeflorins, highlighting its versatility in organic synthesis (Ya, 2014).
Enantiomeric Purity Determination
Methods have been developed for determining the enantiomeric purity of synthetic intermediates of new benzopyrans, indicating the compound's relevance in stereoselective synthesis (Rousseau et al., 2010).
Potassium Channel Activators
Studies on methoxy bearing benzopyrans for their potential as potassium channel activators have been conducted, revealing significant sites of activity in this class of compounds (Thompson et al., 2003).
Antitumor Agents Synthesis
The compound has been used in the synthesis of novel antitumor agents, such as benzopyranoxanthone analogues, showcasing its potential in medicinal chemistry (Mondal et al., 2003).
properties
Product Name |
5-methoxy-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-carboxylic acid |
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Molecular Formula |
C13H16O4 |
Molecular Weight |
236.26 g/mol |
IUPAC Name |
5-methoxy-2,2-dimethyl-3,4-dihydrochromene-6-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-13(2)7-6-8-10(17-13)5-4-9(12(14)15)11(8)16-3/h4-5H,6-7H2,1-3H3,(H,14,15) |
InChI Key |
LJMFGBZVIQCIAV-UHFFFAOYSA-N |
SMILES |
CC1(CCC2=C(O1)C=CC(=C2OC)C(=O)O)C |
Canonical SMILES |
CC1(CCC2=C(O1)C=CC(=C2OC)C(=O)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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